molecular formula C14H19NO3 B10978939 Ethyl 2-[(3-methylbutanoyl)amino]benzoate

Ethyl 2-[(3-methylbutanoyl)amino]benzoate

Cat. No.: B10978939
M. Wt: 249.30 g/mol
InChI Key: DGDCDBZVMJGIEY-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methylbutanoyl)amino]benzoate is an organic compound belonging to the class of esters and amides It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, with an amide linkage to a 3-methylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(3-methylbutanoyl)amino]benzoate typically involves the following steps:

    Esterification: Benzoic acid is first esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl benzoate.

    Amidation: The ethyl benzoate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for optimizing the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzoates and amides.

Scientific Research Applications

Ethyl 2-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[(3-methylbutanoyl)amino]benzoate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    Ethyl 3-aminobenzoate: Similar in structure but lacks the 3-methylbutanoyl group.

    Ethyl 4-aminobenzoate: Another structural isomer with different substitution patterns on the benzene ring.

    Ethyl benzoate: Lacks the amide linkage and the 3-methylbutanoyl group.

Uniqueness: Ethyl 2-[(3-methylbutanoyl)amino]benzoate is unique due to the presence of both an ester and an amide functional group, along with the 3-methylbutanoyl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 2-(3-methylbutanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-4-18-14(17)11-7-5-6-8-12(11)15-13(16)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,16)

InChI Key

DGDCDBZVMJGIEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC(C)C

Origin of Product

United States

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